![molecular formula C5H3BrN4 B152535 3-溴-1H-吡唑并[3,4-B]吡嗪 CAS No. 81411-68-9](/img/structure/B152535.png)

3-溴-1H-吡唑并[3,4-B]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

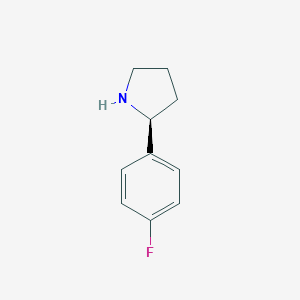

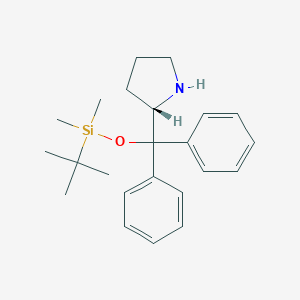

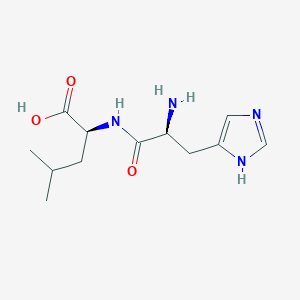

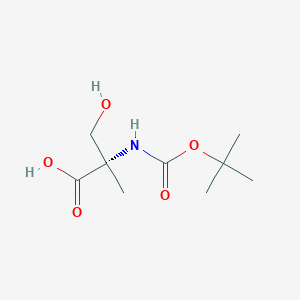

“3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is a synthetic intermediate . It has a molecular weight of 199.00812 and a molecular formula of C5H3BrN4 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .

Molecular Structure Analysis

The molecular structure of “3-Bromo-1H-pyrazolo[3,4-B]pyrazine” is composed of a pyrazole ring fused with a pyrazine ring . The pyrazole portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-Bromo-1H-pyrazolo[3,4-B]pyrazine” include nucleophilic displacement and cyclization to generate the annulated pyridine ring . These reactions are promoted by an acid catalyst .

科学研究应用

Medicinal Chemistry and Drug Discovery

3-Bromo-1H-pyrazolo[3,4-b]pyrazine

is a bicyclic heterocyclic compound with two possible tautomeric forms: the 1H-isomer and the 2H-isomer. Researchers have explored its structural similarity to purine bases like adenine and guanine, making it relevant for drug discovery.

Application Summary

- Experimental Procedure : Researchers employ methods such as microwave-assisted synthesis and other synthetic strategies .

- Results : Over 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described, including both experimental and investigational compounds . These derivatives exhibit diverse biological activities.

Supramolecular Chemistry and Host-Guest Systems

Overview

Heterocyclic compounds participate in supramolecular assemblies.

Application Summary

安全和危害

未来方向

Pyrazolo[3,4-b]pyridines, including “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, are a common fragment used in the synthesis of kinase inhibitors . They have potential for further exploration . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

属性

IUPAC Name |

3-bromo-2H-pyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXWHRBXOWQEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2N=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512806 |

Source

|

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1H-pyrazolo[3,4-B]pyrazine | |

CAS RN |

81411-68-9 |

Source

|

| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

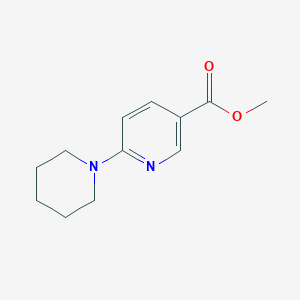

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)